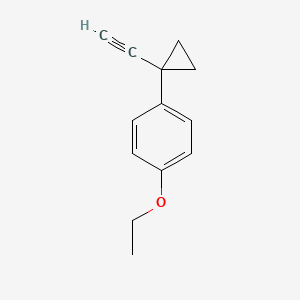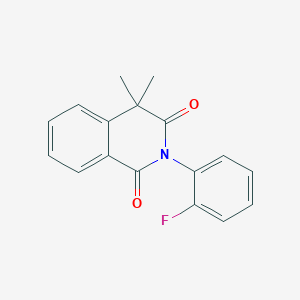
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-ethyl-1H-imidazol-5-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both imidazole and piperazine moieties in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base or acid catalyst, and may involve multiple steps to achieve the desired product.
Industrial Production Methods: For large-scale industrial production, the preparation of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole and piperazine rings .
Wissenschaftliche Forschungsanwendungen
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s pharmacokinetic properties, such as solubility and bioavailability . Together, these structural features contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Imatinib: A piperazine-containing drug used in cancer therapy.
Sildenafil: Another piperazine-containing drug used to treat erectile dysfunction.
Uniqueness: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is unique due to the combination of the imidazole and piperazine rings in its structure. This dual functionality allows it to exhibit a broad range of chemical and biological activities, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-[(3-ethylimidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-9-12-7-10(14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3 |
InChI-Schlüssel |
VRLMURVMISFDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
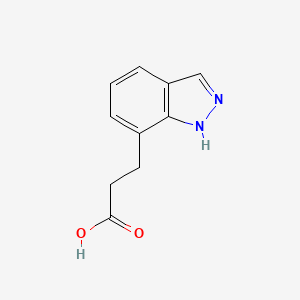
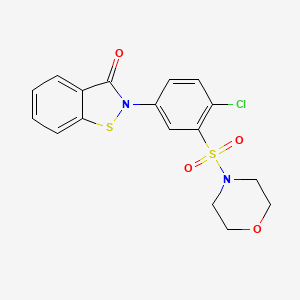
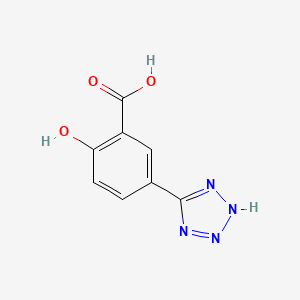
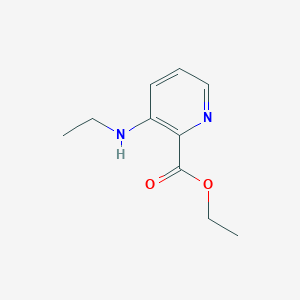
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
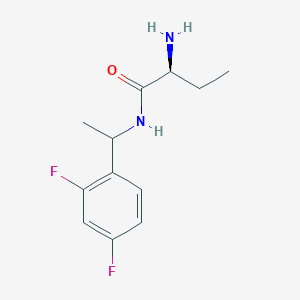
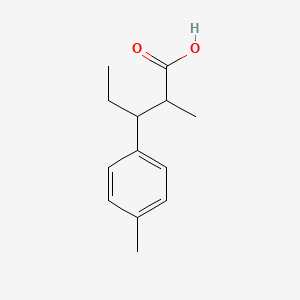
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
